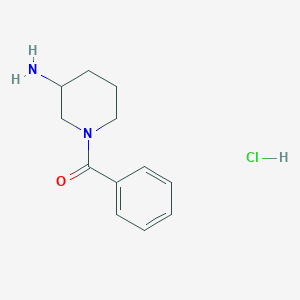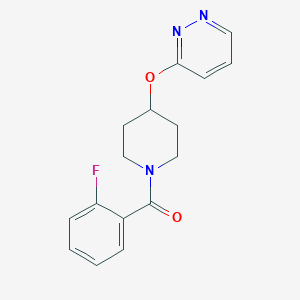
(2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various pharmaceuticals. The synthesis method of this compound involves the use of several chemical reagents and requires expertise in organic chemistry.
Scientific Research Applications
Pain Management and Neuropathic Pain
(2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, through its involvement in specific receptor activations, has shown promising results in pain management, particularly in neuropathic pain. Studies have indicated that compounds with similar structural components can activate 5-HT(1A) receptors, offering potential curative-like actions on allodynia following spinal cord injury, indicating a profound impact on pathological pain management. This kind of receptor activation suggests a novel mechanism of analgesia that might extend to various neuropathic pain conditions, including trigeminal neuropathic pain, presenting a significant advancement in pain management strategies (Colpaert et al., 2004) (Deseure et al., 2002).
Anticancer and Antimicrobial Applications
Moreover, derivatives of similar compounds have shown potential in anticancer and antimicrobial applications. The synthesis of related compounds has been aimed at evaluating their antiproliferative activity and structure, suggesting a possible role in fighting cancer and microbial infections. This aspect is especially critical in the synthesis of novel therapeutic agents that can address resistance mechanisms in cancer and infectious diseases (Prasad et al., 2018) (Kumar et al., 2012).
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been extensively studied, providing a foundation for further chemical and pharmacological investigations. The crystalline structure and molecular interactions offer insights into its stability and reactivity, which are crucial for drug development processes. These studies not only underscore the importance of structural analysis in understanding compound behavior but also highlight the potential for developing new derivatives with enhanced therapeutic properties (Huang et al., 2021).
Properties
IUPAC Name |
(2-fluorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOPWQQTYBSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
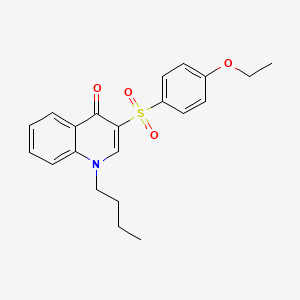
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)
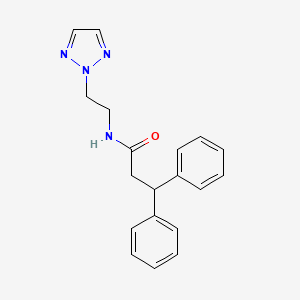
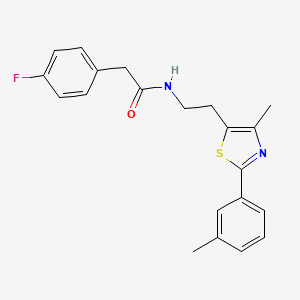



![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2761583.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)
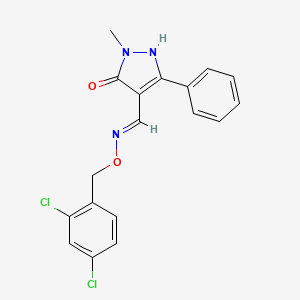
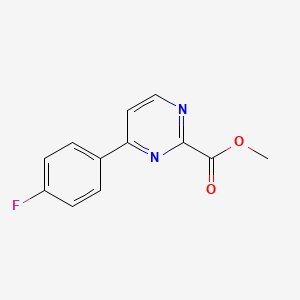
![Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B2761588.png)
